Necrosis inhibitor 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

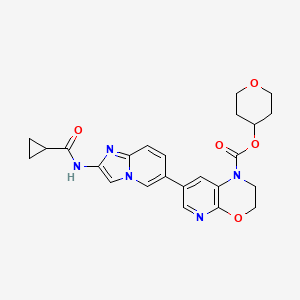

C24H25N5O5 |

|---|---|

分子量 |

463.5 g/mol |

IUPAC 名称 |

oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |

InChI |

InChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |

InChI 键 |

CBFVEDWCRMVPSD-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6 |

产品来源 |

United States |

Foundational & Exploratory

Necrosis Inhibitor 2: A Technical Guide to its Mechanism of Action in Regulated Necrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulated necrosis, or necroptosis, is a programmed form of cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of interest for therapeutic intervention in diseases where apoptotic pathways are inhibited. At the core of the necroptotic signaling cascade is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrosis Inhibitor 2 (Nec-2), and its more stable and specific analog Necrostatin-1s (Nec-1s), have emerged as potent small-molecule inhibitors of RIPK1 kinase activity.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of Nec-2/Nec-1s, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Necrostatin-2 is a potent inhibitor of necroptosis with an EC50 of 50 nM in FADD-deficient Jurkat T cells treated with TNF-α.[4][5] It functions by targeting RIPK1, a key regulator of necroptosis.[1][6][7] The stable form of Nec-2, often referred to as Nec-1s or 7-Cl-O-Nec-1, is a highly specific and potent RIPK1 inhibitor, lacking the off-target effects on indoleamine 2,3-dioxygenase (IDO) that are observed with the parent compound, Necrostatin-1.[2][8][9]

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

The primary mechanism of action of this compound is the allosteric inhibition of the kinase activity of RIPK1.[10] RIPK1 is a serine/threonine kinase that acts as a critical signaling node in the necroptosis pathway. Upon stimulation by death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1), and in the absence of active caspase-8, RIPK1 is autophosphorylated.[11][12] This autophosphorylation is a crucial step for the recruitment and activation of its downstream partner, RIPK3.

Nec-2 and Nec-1s bind to a specific hydrophobic pocket in the kinase domain of RIPK1, distinct from the ATP-binding site.[10] This binding locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[10] By inhibiting RIPK1 kinase activity, Nec-2 effectively blocks the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3, which is essential for the propagation of the necroptotic signal.[11][13]

The inhibition of the RIPK1-RIPK3 interaction prevents the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), by RIPK3.[14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[13][14] Thus, by targeting the initial kinase activity of RIPK1, Nec-2 halts the entire downstream cascade, preventing necroptotic cell death.

Signaling Pathway

The necroptosis signaling pathway is a tightly regulated cascade of protein-protein interactions and post-translational modifications. The diagram below illustrates the key steps in TNF-α-induced necroptosis and the point of intervention for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivogen.com [invivogen.com]

- 11. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.sciltp.com [media.sciltp.com]

- 13. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

Necrostatin-1s: A Technical Guide to a Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that plays a critical role in various physiological and pathological processes, including development, immunity, and a range of human diseases. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1s (Nec-1s), a potent and selective small molecule inhibitor of RIPK1, has emerged as an invaluable tool for studying the intricacies of necroptosis and as a potential therapeutic agent. This technical guide provides an in-depth overview of Necrostatin-1s, including its mechanism of action, a comparative analysis with its precursor Necrostatin-1, detailed experimental protocols for its use, and a summary of key quantitative data.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, organelle dysfunction, and eventual plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] Unlike apoptosis, which is a non-inflammatory and immunologically silent process, necroptosis is highly inflammatory. The core signaling pathway of necroptosis is orchestrated by a series of protein-protein interactions and post-translational modifications, with RIPK1 playing a central role.[1][3][4]

Under specific cellular conditions, such as stimulation by tumor necrosis factor (TNF) in the absence of active Caspase-8, RIPK1 is activated.[5][6] This activation leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1]

Necrostatin-1s: A Selective Inhibitor of RIPK1

Necrostatin-1s, also known as 7-Cl-O-Nec-1, is an analog of Necrostatin-1 (Nec-1) designed to be a more potent, stable, and specific inhibitor of RIPK1 kinase activity.[7][8]

Mechanism of Action

Necrostatin-1s allosterically inhibits the kinase activity of RIPK1.[9] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[10] This inhibition prevents the autophosphorylation of RIPK1 and its subsequent interaction with and activation of RIPK3, thereby blocking the downstream signaling cascade that leads to necroptosis.[7][11]

Advantages of Necrostatin-1s over Necrostatin-1

While Necrostatin-1 was a groundbreaking tool for the initial study of necroptosis, it has notable limitations. Necrostatin-1 also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[9][12] This off-target effect can confound experimental results. Necrostatin-1s was developed to overcome this limitation and exhibits greater specificity for RIPK1, with no significant inhibition of IDO.[8][12] Furthermore, Necrostatin-1s demonstrates improved metabolic stability and potency compared to its predecessor.[7][8]

Quantitative Data

The following tables summarize key quantitative data for Necrostatin-1 and Necrostatin-1s, providing a basis for experimental design and comparison.

| Compound | Parameter | Value | Cell Line/System | Reference |

| Necrostatin-1 | EC50 (Necroptosis Inhibition) | 490 nM | Jurkat cells | [13][14] |

| Necrostatin-1 | EC50 (RIPK1 Kinase Inhibition) | 182 nM | In vitro | [13][15] |

| Necrostatin-1s | IC50 (RIPK1 Inhibition) | 210 nM | In vitro | [8] |

Table 1: In Vitro Efficacy of Necrostatins

| Compound | Parameter | Value | Species | Reference |

| Necrostatin-1 | Cmax (intravenous) | 1733 µg/L | Rat | [16] |

| Necrostatin-1 | t1/2 (intravenous) | 1.8 h | Rat | [16] |

| Necrostatin-1 | Cmax (oral) | 648 µg/L | Rat | [16] |

| Necrostatin-1 | t1/2 (oral) | 1.2 h | Rat | [16] |

| Necrostatin-1 | Absolute Bioavailability | 54.8% | Rat | [16][17] |

Table 2: Pharmacokinetic Properties of Necrostatin-1

Signaling Pathways and Experimental Workflows

Visual representations of the necroptosis signaling pathway and a typical experimental workflow for evaluating Necrostatin-1s are provided below using Graphviz.

References

- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 2. bioradiations.com [bioradiations.com]

- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]

- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. invivogen.com [invivogen.com]

- 11. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 12. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. universalbiologicals.com [universalbiologicals.com]

- 16. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

Nec-1s: A Deep Dive into its Function as a Specific RIPK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1][2] At the heart of this pathway lies Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a central regulator of cell fate, mediating not only necroptosis but also apoptosis and pro-survival signaling.[1][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, making it a prime therapeutic target.[4] Necrostatin-1 (Nec-1) was the first small molecule inhibitor identified to block necroptosis by targeting RIPK1.[3] However, subsequent studies revealed off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[5][6] This led to the development of Necrostatin-1s (Nec-1s), a more stable and specific analog of Nec-1 that lacks the IDO-inhibitory activity, making it a superior tool for studying RIPK1-mediated processes.[6][7][8] This technical guide provides a comprehensive overview of Nec-1s as a specific RIPK1 inhibitor, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its use, and the signaling pathways it modulates.

Mechanism of Action

Nec-1s is an allosteric inhibitor of RIPK1.[6] It binds to a hydrophobic pocket in the kinase domain of RIPK1, distinct from the ATP-binding site.[3][5] This binding event locks RIPK1 in an inactive conformation, preventing its autophosphorylation, a critical step for its kinase activation.[5][9] Specifically, Nec-1s binding prevents the phosphorylation of key serine residues in the activation loop of RIPK1, such as Ser166.[5][9] By inhibiting RIPK1 kinase activity, Nec-1s effectively blocks the downstream signaling cascade that leads to necroptosis. This includes the recruitment and phosphorylation of RIPK3 and the subsequent phosphorylation and oligomerization of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis.[1][2][10]

Quantitative Data on Nec-1s Activity

The potency and selectivity of Nec-1s as a RIPK1 inhibitor have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Target | IC50 / EC50 | Cell Line / System | Reference |

| Nec-1 | In vitro kinase assay | Human RIPK1 | ~180 nM (IC50) | Recombinant GST-hRIPK1 | [6] |

| Nec-1s | In vitro kinase assay | Human RIPK1 | Equipotent to Nec-1 | Recombinant GST-hRIPK1 | [6] |

| Nec-1i | In vitro kinase assay | Human RIPK1 | >100-fold less active than Nec-1 | Recombinant GST-hRIPK1 | [6][11] |

| Nec-1 | Necroptosis assay | TNF-induced necroptosis | 490 nM (EC50) | 293T cells | [12] |

| Nec-1s | Necroptosis assay | TNF-induced necroptosis | ~50 nM (EC50) | FADD-deficient Jurkat T cells | [13] |

| Nec-1i | Necroptosis assay | TNF-induced necroptosis | >10 µM (EC50) | FADD-deficient Jurkat T cells | [13] |

| Nec-1a | In vitro kinase assay | RIPK1 | 0.32 µM (IC50) | Recombinant RIPK1 | [14] |

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This assay measures the ability of Nec-1s to inhibit the autophosphorylation of recombinant RIPK1.

Materials:

-

Recombinant human GST-RIPK1[15]

-

Kinase assay buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2)[6]

-

ATP solution (10 mM cold ATP)[6]

-

[γ-32P]ATP (10 μCi)[6]

-

Nec-1s (various concentrations)

-

SDS-PAGE gels and transfer apparatus

-

Nitrocellulose membrane

-

Phosphorimager

Protocol:

-

Pre-incubate recombinant GST-hRIPK1 with varying concentrations of Nec-1s or DMSO (vehicle control) in kinase assay buffer for 30 minutes at 30°C.[15]

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.[6]

-

Incubate the reaction mixture for 30 minutes at 30°C.[6]

-

Terminate the reaction by adding SDS loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[15]

-

Expose the membrane to a phosphorimager screen to detect the radiolabeled, autophosphorylated RIPK1.[15]

-

Quantify the band intensities to determine the extent of inhibition by Nec-1s. The autophosphorylation in the presence of DMSO is set to 100%.[15]

Cellular Assay for Necroptosis Inhibition

This assay assesses the ability of Nec-1s to protect cells from necroptosis induced by a specific stimulus.

Materials:

-

L929sA cells (or other suitable cell line)[15]

-

Cell culture medium

-

Tumor Necrosis Factor (TNF)[15]

-

SMAC mimetic (e.g., LCL161)[16]

-

Pan-caspase inhibitor (e.g., zVAD-fmk)[16]

-

Nec-1s (various concentrations)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Propidium Iodide)[17][18]

-

Plate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of Nec-1s or DMSO for 1 hour.[15][17]

-

Induce necroptosis by adding a combination of TNF, a SMAC mimetic, and a pan-caspase inhibitor (e.g., TSZ: TNF + SMAC mimetic + zVAD-fmk).[16][17]

-

Incubate the cells for a specified period (e.g., 6-24 hours).[15][17]

-

Measure cell viability using a chosen method:

-

CellTiter-Glo®: Lyse the cells and measure luminescence, which correlates with ATP levels and cell viability.[18]

-

MTT Assay: Add MTT solution and incubate. Then, add a solubilizing agent and measure absorbance.[17]

-

Propidium Iodide (PI) Staining: Add PI to the medium and analyze the percentage of PI-positive (dead) cells by flow cytometry or fluorescence microscopy.[15]

-

-

Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the EC50 of Nec-1s.

Signaling Pathways Modulated by Nec-1s

Nec-1s, by specifically inhibiting the kinase activity of RIPK1, modulates several critical signaling pathways that determine cell fate.

RIPK1-Mediated Necroptosis Pathway

The canonical pathway inhibited by Nec-1s is necroptosis. Upon stimulation with ligands such as TNFα, and in the absence of active caspase-8, RIPK1 is activated through autophosphorylation.[1][2] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex called the necrosome.[10] RIPK3, in turn, phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1][2]

Caption: Nec-1s inhibits the RIPK1-mediated necroptosis pathway.

Crosstalk with Apoptosis

RIPK1 also plays a scaffold role in the formation of a death-inducing signaling complex (DISC) that can lead to apoptosis.[19] In certain contexts, particularly when cIAPs are depleted, RIPK1 can promote the activation of caspase-8, initiating the apoptotic cascade. The kinase activity of RIPK1 is also implicated in a form of apoptosis termed RIPK1-dependent apoptosis (RDA).[5] By inhibiting RIPK1 kinase activity, Nec-1s can block RDA.

Caption: Nec-1s can inhibit RIPK1-dependent apoptosis (RDA).

Conclusion

Nec-1s stands out as a highly specific and potent inhibitor of RIPK1 kinase activity. Its lack of off-target effects on IDO makes it an invaluable tool for dissecting the roles of RIPK1 in necroptosis, apoptosis, and inflammation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate its effective use in research and drug discovery, ultimately contributing to a better understanding of RIPK1-mediated pathologies and the development of novel therapeutics. The careful application of Nec-1s in well-defined experimental systems will continue to shed light on the intricate signaling networks governed by RIPK1.

References

- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]

- 8. researchgate.net [researchgate.net]

- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. media.sciltp.com [media.sciltp.com]

- 18. researchgate.net [researchgate.net]

- 19. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Necroptosis Pathway and the RIPK1 Inhibitor, Nec-1s

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necroptosis signaling pathway, a form of regulated necrotic cell death, and the utility of Necrostatin-1s (Nec-1s) as a potent and specific inhibitor of its core component, Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the molecular mechanisms, key protein interactions, and provides established experimental protocols for studying this critical pathway implicated in a variety of human diseases.

The Core Machinery of Necroptosis

Necroptosis is a programmed form of necrosis that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[1] This cell death pathway is increasingly recognized for its role in pathologies such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[2]

The central signaling axis of necroptosis involves a trio of proteins: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] The pathway is typically initiated by extrinsic stimuli, most notably through the activation of death receptors like the TNF receptor 1 (TNFR1).[4][5]

Initiation and Necrosome Formation

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. This complex can initiate pro-survival signaling through NF-κB activation.[3] However, under conditions where components of the apoptotic machinery, specifically Caspase-8, are inhibited or absent, the pathway can switch to a pro-death signal.[6][7] In this scenario, RIPK1 dissociates from Complex I and forms a cytosolic complex with RIPK3, known as the necrosome.[3][4] The interaction between RIPK1 and RIPK3 is mediated by their respective RIP Homology Interaction Motifs (RHIMs).[3]

Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their activation.[4] The kinase activity of RIPK1 is a critical checkpoint in the commitment to necroptosis.[8]

The Executioner: MLKL

Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL, the terminal effector of the necroptosis pathway.[3][4] Phosphorylation of MLKL triggers a conformational change, leading to its oligomerization.[9][10][11] These MLKL oligomers then translocate to the plasma membrane.[10][12]

At the plasma membrane, MLKL oligomers are believed to disrupt membrane integrity, leading to the formation of pores and ultimately, cell lysis.[10][11] This rupture of the plasma membrane is a hallmark of necroptotic cell death.

The Role of Caspase-8: A Critical Regulator

Caspase-8 plays a dual role in cell fate decisions. While it is a key initiator of apoptosis, it also acts as a potent inhibitor of necroptosis.[6][7][13] Active Caspase-8 can cleave and inactivate both RIPK1 and RIPK3, thereby dismantling the necrosome and preventing the initiation of necroptosis.[7][14] Thus, the decision between apoptosis and necroptosis is often dependent on the activity of Caspase-8.[6][15]

Necrostatin-1s (Nec-1s): A Specific Inhibitor of RIPK1

Necrostatin-1 (Nec-1) was identified as a small molecule inhibitor of necroptosis.[8] Further studies revealed that it specifically targets the kinase activity of RIPK1.[8][16] Nec-1s, also known as 7-Cl-O-Nec-1, is an analog of Nec-1 that exhibits greater metabolic stability and higher specificity for RIPK1.[17][18] Unlike Nec-1, Nec-1s does not significantly inhibit indoleamine 2,3-dioxygenase (IDO), reducing potential off-target effects.[17][18]

Nec-1s binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[8] This prevents the autophosphorylation of RIPK1 and its subsequent activation of RIPK3, thereby blocking the entire downstream necroptotic cascade.[8][19]

Quantitative Data

The following table summarizes key quantitative data related to the necroptosis pathway and its inhibition by Necrostatins.

| Parameter | Molecule | Value | Cell Line/System | Comments | Reference |

| EC50 | Necrostatin-1 | 490 nM | 293T cells | Inhibition of TNF-α-induced necroptosis. | [16] |

| IC50 | Nec-1a (derivative) | 0.32 µM | In vitro kinase assay | Direct inhibition of RIPK1. | [20] |

| IC50 | Necrostatin-1 | ~1 µM | In vitro kinase assay | Inhibition of human RIPK1 autophosphorylation. | [18] |

| IC50 | Necrostatin-1s | ~1 µM | In vitro kinase assay | Inhibition of human RIPK1 autophosphorylation, equipotent to Nec-1. | [18] |

| IC50 | Necrostatin-1i | >100 µM | In vitro kinase assay | Inactive analog of Nec-1, showing minimal inhibition of RIPK1. | [18] |

Signaling Pathway and Experimental Workflow Diagrams

Necroptosis Signaling Pathway

Caption: The TNF-α induced necroptosis pathway and its inhibition.

Experimental Workflow for Assessing Necroptosis

Caption: A typical workflow for studying necroptosis in vitro.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in vitro using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.[12]

Materials:

-

Cell line of interest (e.g., HT-29, L929)

-

Complete cell culture medium

-

TNF-α (human or mouse, depending on the cell line)

-

SMAC mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Nec-1s

-

DMSO (vehicle control)

-

Multi-well plates

Procedure:

-

Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

Prepare treatment solutions. For inhibitor studies, pre-treat cells with Nec-1s (e.g., 10-30 µM) or vehicle (DMSO) for 1-2 hours before adding the necroptosis inducers.[21]

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20-50 µM) to the cell culture medium.[21]

-

Incubate the cells for the desired time period (e.g., 4-24 hours), depending on the cell type and the endpoint being measured.

-

Proceed with downstream assays to assess cell death and pathway activation.

Assessment of Cell Viability

5.2.1. Lactate Dehydrogenase (LDH) Release Assay This assay measures the release of LDH from cells with compromised plasma membrane integrity, a hallmark of necrosis.[22]

Procedure:

-

After the treatment period, carefully collect the cell culture supernatant.

-

Lyse the remaining cells with a lysis buffer provided with a commercial LDH cytotoxicity assay kit. This will serve as the maximum LDH release control.

-

Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants and cell lysates.

-

Calculate the percentage of cytotoxicity based on the ratio of LDH released into the supernatant to the total LDH.

5.2.2. Propidium Iodide (PI) Staining and Flow Cytometry PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter necrotic cells and stain the nucleus.[22][23]

Procedure:

-

Harvest both adherent and non-adherent cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in a binding buffer.

-

Add PI solution to the cell suspension.

-

Analyze the cells by flow cytometry, quantifying the percentage of PI-positive (necrotic) cells.

Western Blotting for Necroptosis Markers

This protocol is for detecting the phosphorylation status of key necroptosis proteins.[23][24]

Materials:

-

Treated cells

-

Ice-cold PBS

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against: p-RIPK1 (S166), p-RIPK3 (S227 for human, S232 for mouse), p-MLKL (S358 for human, S345 for mouse), and total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Immunoprecipitation of the Necrosome

This protocol allows for the isolation of the necrosome to study protein-protein interactions.[25][26]

Materials:

-

Treated cells

-

Ice-cold PBS

-

Immunoprecipitation (IP) lysis buffer (e.g., containing non-ionic detergents like NP-40 and Triton X-100)[25]

-

Primary antibody for immunoprecipitation (e.g., anti-RIPK1)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Lyse cells in IP lysis buffer.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against other necrosome components (e.g., RIPK3, MLKL).

References

- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necroptosis: A new way of dying? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. selleckchem.com [selleckchem.com]

- 17. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 18. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 23. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioradiations.com [bioradiations.com]

- 25. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

The Discovery and Development of Necrostatin-1 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent cell death program orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The discovery of Necrostatin-1 (Nec-1), a potent and selective inhibitor of RIPK1 kinase activity, has been instrumental in elucidating the molecular mechanisms of necroptosis and has paved the way for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the discovery, development, and characterization of Necrostatin-1 and its analogs, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Discovery of Necrostatin-1: A Landmark in Necroptosis Research

Necrostatin-1 was identified through a high-throughput chemical screen for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient Jurkat T cells.[2] It was subsequently found to be a specific inhibitor of RIPK1, a key upstream kinase in the necroptosis pathway.[1] Nec-1 binds to an allosteric pocket of the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing the downstream phosphorylation of RIPK3 and MLKL.[1]

Development of Necrostatin-1 Analogs: Enhancing Potency, Specificity, and Stability

While Nec-1 proved to be an invaluable research tool, its development as a therapeutic agent was hampered by poor pharmacokinetic properties.[3] This led to the development of numerous analogs with improved characteristics.

Necrostatin-1s (7-Cl-O-Nec-1): A More Stable and Specific Analog

One of the most significant advancements was the development of Necrostatin-1s (Nec-1s), a chlorinated analog of Nec-1. Nec-1s exhibits enhanced metabolic stability and greater specificity for RIPK1 compared to its parent compound.[4][5] Notably, Nec-1 was also found to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, whereas Nec-1s does not share this off-target activity, making it a more precise tool for studying RIPK1-mediated necroptosis.[4]

Structure-Activity Relationship (SAR) of Necrostatin-1 Analogs

SAR studies have revealed key structural features of Necrostatin-1 analogs that are crucial for their inhibitory activity. The indole moiety and the hydantoin ring are essential for binding to RIPK1.[2] Modifications at the 7-position of the indole ring have been shown to increase inhibitory activity.[2] Furthermore, the type and size of the substituent at the nitrogen atom in the 3-position of the imidazolidine ring significantly influence the compound's biological function.[3]

Quantitative Data of Necrostatin-1 and Analogs

The following tables summarize the available quantitative data for Necrostatin-1 and some of its key analogs.

Table 1: In Vitro Potency of Necrostatin-1 and Analogs

| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |

| Necrostatin-1 | RIPK1 | TNF-α-induced necroptosis | EC50: 490 nM | FADD-deficient Jurkat | [2] |

| Necrostatin-1s | RIPK1 | TNF-α-induced necroptosis | EC50: 50 nM | FADD-deficient Jurkat | [6] |

| Necrostatin-1i | RIPK1 | TNF-α-induced necroptosis | EC50 > 10 µM | FADD-deficient Jurkat | [6] |

| Nec-a1 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |

| Nec-a2 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |

| Nec-a3 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |

| Nec-a4 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |

| Nec-a5 | RIPK1 | TBZ-induced necroptosis | - | HT29 | [3] |

| GSK'963 | RIPK1 | TNF-induced necroptosis | IC50: 1 nM | L929 | [6] |

| GSK'963 | RIPK1 | TNF-induced necroptosis | IC50: 3 nM | BMDM | [6] |

Table 2: Pharmacokinetic Parameters of Necrostatin-1

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 54.8% | Rat | Oral | [7][8] |

| Tmax | 1 h | Rat | Oral | [9] |

| t1/2 | 1-2 h | Rat | - | [9] |

| Cmax (5 mg/kg) | 1733 µg/L | Rat | Intravenous | [7] |

| t1/2 (5 mg/kg) | 1.8 h | Rat | Intravenous | [7] |

| Cmax (5 mg/kg) | 648 µg/L | Rat | Oral | [7] |

| t1/2 (5 mg/kg) | 1.2 h | Rat | Oral | [7] |

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis signaling pathway and the point of intervention for Necrostatin-1 and its analogs.

Caption: The necroptosis signaling pathway initiated by TNFR1 activation, leading to the formation of the necrosome and culminating in MLKL-mediated pore formation and cell death. Necrostatin-1 and its analogs inhibit RIPK1 kinase activity.

Experimental Workflow for Evaluating Necrostatin-1 Analogs

This diagram outlines a typical workflow for the discovery and characterization of novel Necrostatin-1 analogs.

Caption: A generalized experimental workflow for the discovery and preclinical development of novel Necrostatin-1 analogs, from initial screening to lead candidate selection.

Detailed Experimental Protocols

TBZ-Induced Necroptosis in HT-29 Cells

This protocol is used to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and to evaluate the protective effects of Necrostatin-1 analogs.[3]

Materials:

-

HT-29 cells

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

TNF-α (20 ng/mL final concentration)

-

Birinapant (BV6, SMAC mimetic; 500 nM final concentration)

-

z-VAD-FMK (pan-caspase inhibitor; 20 µM final concentration)

-

Necrostatin-1 analogs (e.g., 30 µM final concentration)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Propidium Iodide (PI)

Procedure:

-

Seed HT-29 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of Necrostatin-1 analogs for 1 hour.

-

Induce necroptosis by adding a combination of TNF-α, Birinapant (BV6), and z-VAD-FMK (TBZ) to the wells.

-

Incubate the plates for 24 hours.

-

For Cell Viability (MTT Assay): a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

For Cell Death (PI Staining): a. Add PI to the wells at a final concentration of 1 µg/mL. b. Image the cells using a fluorescence microscope or a high-content imaging system. c. Quantify the percentage of PI-positive (necrotic) cells.[3]

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of Necrostatin-1 analogs on the kinase activity of recombinant RIPK1.[5]

Materials:

-

Recombinant human RIPK1

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP

-

Necrostatin-1 analogs at various concentrations

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant RIPK1, and the desired concentration of the Necrostatin-1 analog.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Western Blot Analysis of Phosphorylated RIPK1 and MLKL

This protocol is used to assess the phosphorylation status of key necroptosis signaling proteins in response to a necroptotic stimulus and treatment with Necrostatin-1 analogs.[3]

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.[3]

In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This mouse model is used to evaluate the in vivo efficacy of Necrostatin-1 analogs in a systemic inflammation model where necroptosis plays a significant role.[4]

Materials:

-

C57BL/6 mice

-

Recombinant murine TNF-α

-

Necrostatin-1 analogs

-

Vehicle control (e.g., DMSO, PEG300, Tween 80 in saline)

-

Syringes and needles for intravenous or intraperitoneal injection

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer the Necrostatin-1 analog or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specific time point before TNF-α challenge.

-

Induce SIRS by injecting a lethal dose of murine TNF-α (e.g., intravenously).

-

Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 24-48 hours).

-

Record survival data and calculate the percentage of survival for each treatment group.

-

At the end of the experiment, tissues can be collected for further analysis (e.g., histology, cytokine measurement).[4]

Conclusion

The discovery of Necrostatin-1 has revolutionized our understanding of regulated necrosis and has opened up new avenues for therapeutic intervention in a wide range of diseases. The continuous development of Necrostatin-1 analogs with improved pharmacological properties holds great promise for the future of necroptosis-targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting and rapidly evolving field. Further research focusing on the development of highly potent, selective, and bioavailable RIPK1 inhibitors will be crucial for translating the therapeutic potential of necroptosis inhibition into clinical reality.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. media.sciltp.com [media.sciltp.com]

- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 9. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Cl-O-Nec-1: A Potent and Selective RIPK1 Inhibitor

Introduction

7-Chloro-O-Necrostatin-1 (7-Cl-O-Nec-1), also known as Necrostatin-1s (Nec-1s), is a potent and highly selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] As a stable analog of Necrostatin-1 (Nec-1), 7-Cl-O-Nec-1 offers significant advantages, including enhanced metabolic stability, greater selectivity, and a superior safety profile, making it a valuable tool for studying necroptosis and a promising candidate for therapeutic development in various diseases.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 7-Cl-O-Nec-1, along with experimental methodologies for its evaluation.

Chemical Structure and Physicochemical Properties

7-Cl-O-Nec-1 is a 7-chloroindolylmethyl-hydantoin derivative. The introduction of a chlorine atom at the 7th position of the indole ring and the replacement of the thiohydantoin with a hydantoin moiety contribute to its improved characteristics over Necrostatin-1.[2]

Table 1: Chemical and Physical Properties of 7-Cl-O-Nec-1

| Property | Value | References |

| IUPAC Name | 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

| Synonyms | Nec-1s, Necrostatin-1 stable, 7-Cl-O-Necrostatin-1, (±)-Nec-2 | [1][4] |

| Molecular Formula | C₁₃H₁₂ClN₃O₂ | |

| Molecular Weight | 277.71 g/mol | [1] |

| CAS Number | 852391-15-2 | |

| Appearance | Off-white to pale yellow solid | [5] |

| Purity | ≥95% to >98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (14 mg/mL), and Ethanol (3 mg/mL) | [4] |

| Storage | Store at -20°C for long-term stability (up to 3 years as a powder) | [1][4] |

Mechanism of Action and Biological Activity

7-Cl-O-Nec-1 is a highly specific inhibitor of RIPK1, a serine/threonine kinase that plays a crucial role in the regulation of cell death and inflammation.[2] It functions by inhibiting the autophosphorylation of RIPK1, a key step in the initiation of the necroptotic cell death pathway.[4]

One of the significant advantages of 7-Cl-O-Nec-1 over its predecessor, Nec-1, is its lack of off-target inhibition of indoleamine 2,3-dioxygenase (IDO). This high selectivity, with over 1000-fold more selectivity for RIPK1 than for any other of the 485 human kinases tested, ensures more precise experimental outcomes and reduces the potential for confounding off-target effects.[1][2]

Table 2: In Vitro and In Vivo Activity of 7-Cl-O-Nec-1

| Parameter | Value | Conditions | References |

| EC₅₀ for Necroptosis Inhibition | 206 nM | FADD-deficient Jurkat cells treated with 10 ng/mL TNF-α for 30 hours | [6] |

| EC₅₀ for Necroptosis Inhibition | 210 nM | Jurkat cells | |

| Blood-Brain Barrier Permeability | Brain: 0.74 µM, Plasma: 0.31 µM | 30 min post 1 mg/kg i.v. injection in male mice | |

| In Vivo Efficacy (MCAO model) | 63% reduction in infarct size | Two 8 nmol/2 µL injections at 4h & 6h post-occlusion in mice | |

| In Vivo Efficacy (TNF-induced SIRS) | Prevents mortality | 0.6 mg/kg and 6 mg/kg i.v. administration in mice | [1] |

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of 7-Cl-O-Nec-1 on the kinase activity of recombinant human RIPK1.

Methodology:

-

Reagents: Recombinant human RIPK1, kinase buffer, ATP, substrate peptide, and 7-Cl-O-Nec-1.

-

Procedure:

-

A reaction mixture is prepared containing recombinant RIPK1 in kinase buffer.

-

Serial dilutions of 7-Cl-O-Nec-1 (or vehicle control) are added to the reaction mixture and pre-incubated.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified using methods such as radioactive labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 7-Cl-O-Nec-1, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Necroptosis Inhibition Assay

This assay evaluates the ability of 7-Cl-O-Nec-1 to protect cells from induced necroptosis. FADD-deficient Jurkat cells are a common model as they are resistant to apoptosis but susceptible to necroptosis upon TNF-α stimulation.

Methodology:

-

Cell Line: FADD-deficient Jurkat cells.

-

Reagents: Cell culture medium, TNF-α, 7-Cl-O-Nec-1, and a cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide).

-

Procedure:

-

Seed FADD-deficient Jurkat cells in a multi-well plate.

-

Treat the cells with serial dilutions of 7-Cl-O-Nec-1 for a predetermined pre-incubation period.

-

Induce necroptosis by adding a final concentration of 10 ng/mL TNF-α.

-

Incubate the cells for 30 hours.

-

Measure cell viability using a chosen reagent and a plate reader.

-

-

Data Analysis: Normalize the viability of treated cells to that of untreated controls. The EC₅₀ value is calculated from the resulting dose-response curve.

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rpeptide.com [rpeptide.com]

- 6. merckmillipore.com [merckmillipore.com]

Necrostatin-1s: A Deep Dive into its Targeting and Binding Mechanism on RIPK1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s), has provided powerful tools to dissect the necroptotic signaling cascade and has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the targeting and binding of Nec-1s to RIPK1, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Necrostatin-1s and its Target: RIPK1

Necrostatin-1 is a potent and selective small-molecule inhibitor of the serine/threonine kinase activity of RIPK1.[1] The more stable analog, Necrostatin-1s (also known as 7-Cl-O-Nec-1), exhibits enhanced inhibitory activity and greater specificity, notably lacking the off-target effects on indoleamine 2,3-dioxygenase (IDO) that are associated with Nec-1.[2][3]

Quantitative Analysis of Necrostatin-1 and Analogs Inhibition

The inhibitory potency of Necrostatin-1 and its analogs against RIPK1 has been quantified in various assays. The following table summarizes key quantitative data from the literature.

| Compound | Assay Type | Target | Cell Line (if applicable) | IC50/EC50 | Reference |

| Necrostatin-1 | In vitro kinase assay | Endogenous RIPK1 | Jurkat | EC50 = 182 nM | [4] |

| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | Jurkat | EC50 = 494 nM | |

| Necrostatin-1 | Necroptosis Inhibition | 293T cells | 293T | EC50 = 490 nM | [5] |

| Necrostatin-1s | Necroptosis Inhibition | FADD-deficient Jurkat cells | Jurkat | IC50 = 0.206 µM | [6] |

| Necrostatin-1s | In vitro kinase assay | Recombinant RIPK1 | N/A | EC50 = 18 nM | [4] |

| Necrostatin-1i | In vitro kinase assay | Human RIPK1 | N/A | ~100x less effective than Nec-1 | [3] |

Mechanism of Action and Binding Site

Necrostatin-1s functions as an allosteric inhibitor of RIPK1. Crystallographic studies have revealed that Nec-1s binds to a hydrophobic pocket located between the N- and C-lobes of the RIPK1 kinase domain.[1] This binding event locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent recruitment and activation of RIPK3, a crucial step in the formation of the necrosome complex.[1]

The following diagram illustrates the TNF-α induced necroptosis signaling pathway and the inhibitory action of Necrostatin-1s.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between Necrostatin-1s and RIPK1.

In Vitro RIPK1 Kinase Assay

This assay measures the ability of Necrostatin-1s to inhibit the kinase activity of RIPK1, typically by quantifying the phosphorylation of a substrate or autophosphorylation.

Materials:

-

Recombinant human RIPK1 (BPS Bioscience, Cat. No. 78514 or similar)

-

Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514 or similar)

-

5x Kinase Assay Buffer (BPS Bioscience, Cat. No. 79316 or similar)

-

ATP (500 µM solution)

-

Necrostatin-1s (Selleck Chemicals, Cat. No. S8641 or similar)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. DTT can be added to a final concentration of 1 mM.

-

Prepare serial dilutions of Necrostatin-1s in 1x Kinase Assay Buffer.

-

Prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and MBP substrate in distilled water.

-

Add 12.5 µL of the master mixture to each well of a 96-well plate.

-

Add 2.5 µL of the diluted Necrostatin-1s or vehicle control (DMSO) to the respective wells.

-

Thaw the RIPK1 enzyme on ice and dilute to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of the diluted RIPK1 enzyme to each well. For the "blank" control, add 10 µL of 1x Kinase Assay Buffer without the enzyme.

-

Incubate the plate at 30°C for 50 minutes.

-

Stop the reaction and measure the generated ADP by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading the luminescence.

-

Calculate the percentage of kinase inhibition for each Necrostatin-1s concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay for Necroptosis

This assay determines the protective effect of Necrostatin-1s against necroptosis induced in a cellular context.

Materials:

-

Human HT-29 cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Human TNF-α (PeproTech, Cat. No. 300-01A or similar)

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Necrostatin-1s

-

WST-1 Cell Proliferation Reagent (Abcam, Cat. No. ab155902 or similar) or Propidium Iodide (PI)

-

96-well cell culture plates

-

Microplate reader or flow cytometer

Procedure (using WST-1):

-

Seed HT-29 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Necrostatin-1s for 1 hour.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).

-

Incubate the cells for 24 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the protective effect of Necrostatin-1s.

Co-Immunoprecipitation of the Necrosome Complex

This technique is used to demonstrate that Necrostatin-1s inhibits the formation of the necrosome complex (RIPK1-RIPK3 interaction).[7][8][9]

Materials:

-

HT-29 cells

-

Necroptosis-inducing agents (TNF-α, Smac mimetic, z-VAD-fmk)

-

Necrostatin-1s

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)

-

Anti-RIPK1 antibody for immunoprecipitation (e.g., Cell Signaling Technology, Cat. No. 3493)

-

Anti-RIPK3 antibody for western blotting (e.g., Abcam, Cat. No. ab56164)

-

Protein A/G agarose beads

-

SDS-PAGE and western blotting reagents

Procedure:

-

Culture HT-29 cells and treat them with necroptosis-inducing agents in the presence or absence of Necrostatin-1s for the desired time (e.g., 6 hours).

-

Harvest the cells and lyse them in IP Lysis Buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with IP Lysis Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-RIPK3 antibody to detect the co-immunoprecipitated RIPK3. An input control should be run to show the total levels of RIPK1 and RIPK3 in the lysates.

The following diagram illustrates the general workflow for a co-immunoprecipitation experiment.

Conclusion

Necrostatin-1s is a highly specific and potent allosteric inhibitor of RIPK1 kinase activity. Its mechanism of action, involving the stabilization of an inactive conformation of RIPK1, has been well-characterized through structural and biochemical studies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of Necrostatin-1s and other potential RIPK1 inhibitors on the necroptotic signaling pathway. The continued study of the Necrostatin-1s-RIPK1 interaction will undoubtedly contribute to a deeper understanding of necroptosis and facilitate the development of novel therapeutics for a range of human diseases.

References

- 1. invivogen.com [invivogen.com]

- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]

The RIPK1-RIPK3-MLKL Signaling Axis: A Technical Guide to Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway that, unlike apoptosis, results in the loss of plasma membrane integrity and the release of cellular contents, thereby triggering an inflammatory response. This lytic and inflammatory mode of cell death is increasingly implicated in a wide range of human pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer. At the core of the necroptotic signaling machinery lies a signaling axis composed of three key proteins: Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), Receptor-Interacting serine/threonine-Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL). Understanding the intricate molecular mechanisms governing the activation and regulation of the RIPK1-RIPK3-MLKL signaling axis is paramount for the development of novel therapeutic strategies targeting necroptosis-driven diseases.

This in-depth technical guide provides a comprehensive overview of the core functions of the RIPK1-RIPK3-MLKL signaling axis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular choreography of necroptosis, quantitative data on pathway modulation, and detailed experimental protocols to investigate this critical cell death pathway.

Core Functions of the RIPK1-RIPK3-MLKL Signaling Axis

The activation of the RIPK1-RIPK3-MLKL signaling cascade is a tightly regulated process initiated by various stimuli, most notably the engagement of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where apoptosis is inhibited, typically through the suppression of caspase-8 activity, the signaling pathway shifts towards necroptosis.

RIPK1: The Initiator and Scaffold

RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a central role in determining cell fate.[1][2] In its scaffolding role, RIPK1 is a key component of the initial TNFR1 signaling complex (Complex I), where its ubiquitination is crucial for the activation of pro-survival pathways like NF-κB.[3] However, when deubiquitinated and in the absence of active caspase-8, RIPK1's kinase activity is unleashed, leading to its autophosphorylation and the initiation of a cell death cascade.[4][5] The kinase activity of RIPK1 is a critical checkpoint for the induction of necroptosis.[4]

RIPK3: The Core of the Necrosome

RIPK3 is the central kinase that drives necroptosis.[6] Upon activation by RIPK1 through homotypic interactions between their RIP Homotypic Interaction Motifs (RHIMs), RIPK1 and RIPK3 assemble into a high-order, amyloid-like signaling complex known as the necrosome.[7] Within the necrosome, RIPK3 becomes autophosphorylated, a crucial step for its full activation and the subsequent recruitment and phosphorylation of its substrate, MLKL.[6][8]

MLKL: The Executioner of Necroptosis

MLKL is a pseudokinase that acts as the terminal effector of the necroptotic pathway.[1] Upon phosphorylation by activated RIPK3 on its pseudokinase domain, MLKL undergoes a significant conformational change.[9][10] This conformational shift exposes its N-terminal four-helix bundle (4HB) domain, leading to the oligomerization of MLKL molecules.[1] These MLKL oligomers then translocate to the plasma membrane, where they are believed to directly or indirectly disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[11][12][13]

Data Presentation: Quantitative Analysis of Pathway Modulation

The pharmacological modulation of the RIPK1-RIPK3-MLKL signaling axis is a major focus of drug discovery efforts. A variety of small molecule inhibitors targeting the kinase activities of RIPK1 and RIPK3 have been developed and characterized. The following tables summarize key quantitative data for some of the most commonly used inhibitors.

| Inhibitor | Target | IC50 / EC50 | Cell Line / Assay Conditions | Reference(s) |

| Necrostatin-1 (Nec-1) | RIPK1 | ~250 - 500 nM | L929 cells (TNF-induced necroptosis) | [14][15] |

| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | ~50 nM | FADD-deficient Jurkat cells (TNF-induced necroptosis) | [15] |

| GSK'872 | RIPK3 | ~100 - 500 nM | Human cells (TNF-induced necroptosis) | [16] |

| GSK'963 | RIPK1 | 29 nM (binding) | Fluorescence polarization assay | [17] |

| AZ'902 | RIPK1 | 1.6 µM (cellular) | I2.1 cells (necroptosis) | [17] |

Table 1: Inhibitor Potency against RIPK1 and RIPK3. This table provides a summary of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for commonly used inhibitors of the necroptotic pathway.

| Interaction | Method | Reported Value/Observation | Reference(s) |

| RIPK1-RIPK3 | Quantitative Mass Spectrometry | RIPK1 is the major component of the necrosome, with RIPK3 being sub-stoichiometric. | [18] |

| RIPK3-MLKL | Co-immunoprecipitation | Phosphorylation of MLKL by RIPK3 is essential for their interaction within the necrosome. | [10] |

| MLKL Oligomerization | Native PAGE / Gel Filtration | MLKL forms higher-order oligomers (tetramers and larger) upon phosphorylation by RIPK3. | [16][19] |

Table 2: Quantitative and Stoichiometric Data of Necrosome Components. This table summarizes key findings regarding the protein-protein interactions and stoichiometry within the necrosome complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the RIPK1-RIPK3-MLKL signaling axis.

Immunoprecipitation of the RIPK1-RIPK3 Complex (Necrosome)

This protocol describes the isolation of the necrosome complex from cultured cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibody against RIPK1 or RIPK3 (for immunoprecipitation).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Culture cells to the desired density and treat with a necroptosis-inducing stimulus (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK).

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (anti-RIPK1 or anti-RIPK3) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RIPK1, RIPK3, and phosphorylated forms of these proteins.

Western Blot Analysis of Phosphorylated RIPK1, RIPK3, and MLKL

This protocol details the detection of activated (phosphorylated) components of the necroptotic pathway.

Materials:

-

Cell lysis buffer (as above).

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for phosphorylated RIPK1 (e.g., p-S166), phosphorylated RIPK3 (e.g., p-S227), and phosphorylated MLKL (e.g., p-S358).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay for Necroptosis

This protocol describes a common method to quantify necroptotic cell death.

Materials:

-

Cell culture medium.

-

Necroptosis-inducing stimuli.

-

Propidium iodide (PI) or SYTOX Green nucleic acid stain.

-

Hoechst 33342 (for total cell staining).

-

Fluorescence microscope or plate reader.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired necroptosis-inducing stimuli and/or inhibitors.

-

At the desired time points, add PI or SYTOX Green and Hoechst 33342 to the culture medium.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

-

The percentage of necroptotic cells is determined by the ratio of PI/SYTOX Green-positive cells (dead cells) to Hoechst 33342-positive cells (total cells).[20]

Detection of MLKL Oligomerization by Native PAGE

This protocol allows for the visualization of MLKL oligomers, a key step in necroptosis execution.

Materials:

-

Native PAGE lysis buffer (lacking denaturing agents like SDS).

-

Native PAGE gels and running buffer.

-

Western blotting reagents.

Procedure:

-

Prepare cell lysates from control and necroptosis-induced cells using a native PAGE lysis buffer.

-

Separate the protein complexes in the lysates on a native polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an antibody against MLKL to detect the monomeric and oligomeric forms of the protein.[16]

Immunofluorescence Imaging of MLKL Translocation

This protocol visualizes the translocation of MLKL to the plasma membrane during necroptosis.

Materials:

-

Cells grown on coverslips.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody against MLKL.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Confocal microscope.

Procedure:

-

Treat cells grown on coverslips with necroptosis-inducing stimuli.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-MLKL antibody.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash the cells and mount the coverslips on microscope slides.

-

Visualize the subcellular localization of MLKL using a confocal microscope.[12]

Mandatory Visualizations

Signaling Pathways

Figure 1: The RIPK1-RIPK3-MLKL signaling pathway leading to necroptosis.

Experimental Workflows

Figure 2: Experimental workflow for immunoprecipitation of the necrosome complex.

References

- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure of the Necrosome RIPK1-RIPK3 Core, a Human Hetero-Amyloid Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oligomerised RIPK1 is the main core component of the CD95 necrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. Membrane permeabilization is mediated by distinct epitopes in mouse and human orthologs of the necroptosis effector, MLKL - PMC [pmc.ncbi.nlm.nih.gov]

Necrostatin-1: A Technical Guide to its Impact on Cellular Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Necrostatin-1 (Nec-1), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details the molecule's mechanism of action, its profound effects on cellular inflammation, and standardized experimental protocols for its study. This document is intended to serve as a core resource for professionals engaged in inflammation research and the development of novel therapeutics.

Introduction: Necroptosis and the Advent of Necrostatin-1